Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate
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Overview
Description
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate: is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom on the phenyl ring and an amino group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate typically involves the following steps:
Preparation of 3-fluorobenzaldehyde: This is achieved through the fluorination of benzaldehyde using suitable fluorinating agents.
Formation of 3-fluorobenzylamine: The aldehyde group is reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: The amine is then reacted with methyl chloroacetate to form the desired ester.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alcohols.
Substitution: Various substituted amides, esters, or ethers.
Scientific Research Applications
Chemistry: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(4-bromo-3-fluorophenyl)acetate: Similar structure with a bromine atom instead of the methyl group.
Methyl 2-(3-fluorophenyl)acetate: Lacks the amino group present in the target compound.
Uniqueness: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is unique due to the presence of both the fluorine atom and the amino group, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(3-fluorophenyl)methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8/h2-5,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOKYZQGFBYOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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